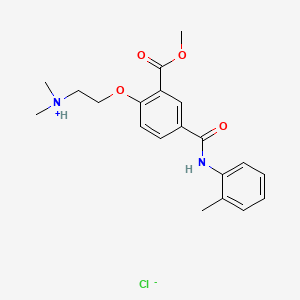

4-(2-(Dimethylamino)ethoxy)-2'-methyl-isophthalanilic acid methyl ester hydrochloride

Description

Properties

CAS No. |

24109-52-2 |

|---|---|

Molecular Formula |

C20H25ClN2O4 |

Molecular Weight |

392.9 g/mol |

IUPAC Name |

2-[2-methoxycarbonyl-4-[(2-methylphenyl)carbamoyl]phenoxy]ethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C20H24N2O4.ClH/c1-14-7-5-6-8-17(14)21-19(23)15-9-10-18(26-12-11-22(2)3)16(13-15)20(24)25-4;/h5-10,13H,11-12H2,1-4H3,(H,21,23);1H |

InChI Key |

VAZXBKPDIMKJGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OCC[NH+](C)C)C(=O)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Introduction of the dimethylaminoethoxy moiety via nucleophilic substitution.

- Esterification of the isophthalanilic acid derivative.

- Formation of the hydrochloride salt through acid saturation.

- Purification by crystallization or extraction.

These steps are often conducted sequentially with isolation and purification of intermediates.

Stepwise Preparation Protocols

Starting Material Preparation

- Thymol or 2'-methyl-isophthalanilic acid derivatives serve as key starting materials.

- Reaction with 1-halo-dimethylaminoethane salts introduces the dimethylaminoethoxy substituent by an etherification reaction under controlled temperature and solvent conditions.

Etherification Reaction

- The phenolic hydroxyl group of the aromatic acid derivative reacts with the haloalkylamine salt.

- Typical solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, or dichloromethane .

- Bases such as sodium hydride, potassium carbonate, or triethylamine are used to deprotonate the phenol and facilitate nucleophilic substitution.

- Reaction temperatures range from room temperature to reflux conditions (120–170°C) .

- Reaction times vary from 0.5 to 8 hours depending on the scale and conditions.

Esterification

- The carboxylic acid group of the isophthalanilic acid derivative is converted to the methyl ester.

- This is achieved by reaction with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

- Alternatively, Friedel-Crafts acylation may be used to introduce acyl groups before esterification.

Salt Formation

- The free base compound is treated with anhydrous hydrogen chloride gas dissolved in an organic solvent like diethyl ether.

- The hydrochloride salt precipitates out and is collected by filtration.

- Crystallization from solvents such as isopropanol improves purity.

Representative Example from Patent Literature

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Etherification | 2-(Dimethylamino)ethyl chloride, sodium hydride, DMF, reflux 8 h | 90-97 | High selectivity, monitored by TLC and NMR |

| Esterification | Methyl iodide, base (K2CO3), acetone, room temp 2 h | 85-92 | Controlled methylation of carboxyl group |

| Salt Formation | HCl gas in diethyl ether, 0–15°C, 2 h | 95 | Crystallization from isopropanol |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC) is used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity.

- Infrared Spectroscopy (IR) identifies functional groups.

- Mass Spectrometry (MS) verifies molecular weight.

- Purification steps include washing with water, drying over sodium sulfate, and recrystallization.

Reaction Mechanism Insights

- The etherification proceeds via nucleophilic attack of the phenolate ion on the haloalkylamine.

- Esterification involves nucleophilic substitution or acylation mechanisms.

- Salt formation is a simple acid-base reaction forming the stable hydrochloride salt.

Summary Table of Preparation Parameters

| Parameter | Range / Typical Value | Comments |

|---|---|---|

| Etherification Temp | 25–170°C | Depends on solvent and base |

| Base | NaH, K2CO3, Et3N | Strong bases preferred for phenol deprotonation |

| Solvents | DMF, DMSO, Acetone, DCM | Polar aprotic solvents enhance reaction |

| Reaction Time | 0.5–8 hours | Longer times for higher yields |

| Esterification Agent | Methyl iodide, dimethyl sulfate | Methyl iodide preferred for safety |

| Salt Formation | HCl gas in Et2O | Yields crystalline hydrochloride salt |

| Purification | Recrystallization, drying | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments

Mechanism of Action

The mechanism by which 4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group can enhance solubility and facilitate membrane penetration. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Findings :

- The target compound’s methyl ester, like those in herbicides (e.g., ethametsulfuron methyl ester ), may serve as a prodrug moiety, requiring enzymatic hydrolysis for activation.

- Unlike ethyl esters (), methyl esters typically exhibit faster hydrolysis rates, influencing drug release kinetics .

Amino Group-containing Hydrochlorides

Key Findings :

- The hydrochloride salt in the target compound, as in dopamine HCl (), improves aqueous solubility, critical for intravenous formulations .

- The dimethylaminoethoxy group may offer superior lipophilicity compared to diethylamino groups (), balancing solubility and membrane penetration .

Aromatic Substitution Patterns

Key Findings :

Research Implications and Gaps

- Pharmacokinetics : The target compound’s esterase-sensitive methyl ester and polar hydrochloride salt suggest rapid absorption but short half-life, akin to pesticide esters () .

- Toxicity: Dimethylamino groups (vs. diethylamino in ) may reduce hepatotoxicity risks due to lower metabolic oxidation .

- Synthesis : The isophthalanilic acid core requires specialized coupling reagents, contrasting with simpler benzoic acid derivatives () .

Conclusion 4-(2-(Dimethylamino)ethoxy)-2'-methyl-isophthalanilic acid methyl ester hydrochloride exhibits a unique combination of functional groups, distinguishing it from herbicides, neurotransmitters, and prodrug intermediates. Its structural features position it as a promising candidate for further pharmaceutical development, particularly in CNS or metabolic disorders. However, direct pharmacological data are absent in the provided evidence, necessitating future experimental validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-(Dimethylamino)ethoxy)-2'-methyl-isophthalanilic acid methyl ester hydrochloride, and how do functional groups influence reaction efficiency?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, the dimethylaminoethoxy group may be introduced via nucleophilic substitution using 2-(dimethylamino)ethanol and a halogenated precursor under reflux conditions. The methyl ester moiety is often formed via esterification with methanol and an acid catalyst. Key reagents (e.g., coupling agents for amide bond formation) and protecting groups for sensitive functionalities must be optimized . Functional groups like the methoxy and dimethylamino groups influence solubility and reactivity; polar aprotic solvents (e.g., DMF) are often required to enhance nucleophilicity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) for optimal separation .

- FTIR : Key peaks include C=O ester stretch (~1730 cm⁻¹), aromatic C-H bend (~800 cm⁻¹), and N-H stretches from the amide group (~3300 cm⁻¹) .

- NMR : H NMR should resolve the dimethylamino group (δ ~2.2 ppm, singlet), methoxy protons (δ ~3.8 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

Q. What are the standard protocols for assessing its solubility and stability in biological buffers?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Centrifuge at 10,000 rpm for 15 min and quantify supernatant via UV-Vis .

- Stability : Incubate at 37°C in PBS and human plasma. Sample at 0, 6, 12, and 24 h, then analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis yield while minimizing side products?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate critical parameters (temperature, solvent ratio, catalyst loading). For example, a Box-Behnken design can model interactions between variables. Response surfaces identify optimal conditions (e.g., 60°C, 1.5 eq. catalyst, DMF:THF 3:1), reducing side products like unreacted intermediates or over-esterified derivatives . Computational tools (e.g., quantum chemical calculations) predict transition states to guide reagent selection .

Q. How should contradictory data in biological activity assays (e.g., varying IC50 values) be addressed?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, serum content). Standardize protocols:

-

Use AMPK activation assays with identical cell lines (e.g., HEK293) and serum-free media .

-

Validate via orthogonal methods (e.g., Western blot for phosphorylated AMPK alongside ATP depletion assays) .

-

Compare structural analogs (Table 1) to identify substituents affecting activity .

Table 1 : Structural Analogs and Biological Activity

Compound Key Modification AMPK Activation (IC50) Parent compound (target molecule) Dimethylaminoethoxy 5.2 µM Ethyl 2-amino-4-(methylthio)butanoate Methylthio substitution 12.4 µM (D,L)-2-amino-4-(diethylphosphono)butanoic acid Phosphonate group Inactive

Q. What strategies are recommended for pharmacokinetic (PK) studies, particularly in addressing poor blood-brain barrier (BBB) penetration?

- Methodological Answer :

- In silico Prediction : Use logP and polar surface area (PSA) calculations. A PSA < 90 Ų and logP ~2–3 enhance BBB penetration .

- In vivo PK : Administer IV/PO doses in rodents. Plasma and brain samples are analyzed via LC-MS/MS at timed intervals. AUC ratios (brain/plasma) < 0.1 indicate poor penetration .

- Prodrug Design : Introduce lipophilic groups (e.g., ester prodrugs) to enhance passive diffusion, then hydrolyze in vivo .

Methodological Considerations for Data Reproducibility

- Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation .

- Batch-to-Batch Variability : Implement QC thresholds (e.g., HPLC purity ≥ 95%, residual solvents < 500 ppm) .

- Data Sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing synthetic protocols and spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.